molecular formula C16H17NO4 B3178902 Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate CAS No. 855793-63-4

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate

Cat. No. B3178902
CAS RN: 855793-63-4
M. Wt: 287.31 g/mol
InChI Key: JWLWWDOXMYIBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (MBMB) is a synthetic compound that has been used in a variety of scientific research applications. MBMB has been found to be a useful tool in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, cell signaling pathways, and drug metabolism. It has been used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on the body.

Mechanism of Action

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, this compound has been found to inhibit the activity of other enzymes involved in drug metabolism, such as CYP2D6 and CYP2C19.
Biochemical and Physiological Effects
In addition to its role as an enzyme inhibitor, this compound has been found to have a number of other biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and modulate the activity of certain receptors in the body. It has also been found to have anti-tumor and anti-cancer effects, as well as to reduce the risk of certain cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. In addition, it has been found to be relatively stable in solution, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not readily available commercially.

Future Directions

There are a number of potential future directions for the use of Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate in scientific research. It could be used to study the mechanism of action of other drugs, as well as to investigate the effects of drugs on the body. In addition, this compound could be used to investigate the effects of drugs on the development of various diseases, such as cancer and cardiovascular disease. Finally, this compound could be used to investigate the effects of drugs on the immune system, as well as to investigate the effects of drugs on the nervous system.

properties

IUPAC Name

methyl 2-amino-4-methoxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLWWDOXMYIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (13.48 g, 0.0425 mol) in MeOH (700 mL) at 55° C., a concentrated solution of Na2S2O4 in water was added slowly until no more starting material was observed on TLC. The heterogeneous solution was concentrated under vacuum. The residue was treated with water (100 ml) and the mixture extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water and brine. After drying over MgSO4, the solvent was evaporated and the residue was purified on silica gel column, using ethyl acetate/DCM (1/9) as eluent to yield methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate. Yield: 7.36 g (60%). 1HNMR (DMSO-d6): δ 7.34 (5H, m), 7.25 (1H, s), 6.48 (2H, s), 6.39 (1H, s), 4.91 (2H, s), 3.80 (3H, s), 3.73 (3H, s). LC-MS (ESI) m/z 288 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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